methyl {7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the class of coumarins and derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of methyl {7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with 4-chlorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Methyl {7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Methyl {7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Mechanism of Action
The mechanism of action of methyl {7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters in the brain. This inhibition leads to increased levels of neurotransmitters, which can have therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
Methyl {7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is unique compared to other similar compounds due to its specific substitution pattern on the coumarin core. Similar compounds include:
7-[(3-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one: This compound has a similar structure but with a different substitution pattern, leading to variations in biological activity.
4-aminomethyl-7-benzyloxy-2H-chromen-2-ones: These compounds are studied for their multi-targeting properties, including inhibition of cholinesterases and monoamine oxidase B
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific fields.
Properties
Molecular Formula |
C20H17ClO5 |
---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
methyl 2-[7-[(4-chlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C20H17ClO5/c1-12-16-8-7-15(25-11-13-3-5-14(21)6-4-13)9-18(16)26-20(23)17(12)10-19(22)24-2/h3-9H,10-11H2,1-2H3 |
InChI Key |
VGZZDRZKLKRAON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)Cl)CC(=O)OC |
Origin of Product |
United States |
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